molecular formula C11H11FN4OS2 B2896091 1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea CAS No. 886934-47-0

1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No. B2896091
CAS RN: 886934-47-0
M. Wt: 298.35
InChI Key: NNWGZZGIIMVVQH-UHFFFAOYSA-N
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Description

1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea, also known as EFU, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. EFU is a thiadiazole derivative with a urea moiety, which makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Methodologies

Research has been dedicated to developing efficient synthetic methodologies for thiadiazole derivatives, including those similar to the chemical compound of interest. A notable method involves the microwave-assisted synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, offering a quicker and more efficient route compared to conventional methods (Li & Chen, 2008). This approach significantly reduces reaction times and improves yields, showcasing the potential for rapid synthesis of such compounds.

Crystal Structure and Interactions

The crystal structure and non-covalent interactions of thiadiazole derivatives have been thoroughly examined, providing insights into their molecular geometry and stability. One study detailed the crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives, revealing how the orientation of amino groups and substitutions influence intra- and intermolecular interactions, which are crucial for the stability and reactivity of these compounds (El-Emam et al., 2020).

Biological Applications

Antimicrobial Activity

Certain derivatives of 1,3,4-thiadiazol-2-yl urea exhibit promising antimicrobial properties. For instance, compounds synthesized from N-(4-fluorophenyl) ureas demonstrated significant antifungal activity against pathogens like A. niger and F. oxyporum, underscoring their potential in developing new antifungal agents (Mishra et al., 2000).

Anticancer Effects

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the target compound, has shown that these molecules can inhibit glutaminase activity, demonstrating therapeutic potential against certain cancers. Some analogs have shown similar efficacy to BPTES in vitro and in vivo, highlighting the importance of the thiadiazole moiety in medicinal chemistry (Shukla et al., 2012).

Spectroscopic and Theoretical Investigations

Studies involving derivatives of 1,3,4-thiadiazole have also included detailed spectroscopic analysis and theoretical calculations to understand their electronic structure and reactivity. This research aids in the development of novel compounds with optimized properties for various scientific and industrial applications (Budziak et al., 2019).

properties

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4OS2/c1-2-18-11-16-15-10(19-11)14-9(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWGZZGIIMVVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

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